molecular formula C13H14O3 B12724516 (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic acid CAS No. 1092507-02-2

(S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic acid

Cat. No.: B12724516
CAS No.: 1092507-02-2
M. Wt: 218.25 g/mol
InChI Key: STJFPPKIYLSEKU-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic acid is a complex organic compound characterized by its unique indeno-furan structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic acid typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps include cyclization reactions to form the indeno-furan core, followed by functional group modifications to introduce the acetic acid moiety. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. Specific details on industrial methods are often proprietary and may not be publicly available.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Addition: Addition of atoms or groups to double or triple bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

(S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic acid involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the context of its use

Comparison with Similar Compounds

Similar Compounds

  • 8-chloro-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan
  • 2H-Indeno[5,4-b]furan-8-acetic acid, 1,6,7,8-tetrahydro-, methyl ester

Uniqueness

(S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its indeno-furan structure sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

CAS No.

1092507-02-2

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]acetic acid

InChI

InChI=1S/C13H14O3/c14-12(15)7-9-2-1-8-3-4-11-10(13(8)9)5-6-16-11/h3-4,9H,1-2,5-7H2,(H,14,15)/t9-/m0/s1

InChI Key

STJFPPKIYLSEKU-VIFPVBQESA-N

Isomeric SMILES

C1CC2=C([C@@H]1CC(=O)O)C3=C(C=C2)OCC3

Canonical SMILES

C1CC2=C(C1CC(=O)O)C3=C(C=C2)OCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.